molecular formula C11H9F3O2 B8159222 4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene

4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8159222
M. Wt: 230.18 g/mol
InChI Key: JWZQXRJZOGAHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoroethoxy group attached to a benzene ring. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of both an ethynyl group and a trifluoroethoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-ethynyl-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-3-8-4-5-9(10(6-8)15-2)16-7-11(12,13)14/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZQXRJZOGAHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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